molecular formula C13H27NO6 B1276111 1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine CAS No. 83585-61-9

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine

Cat. No. B1276111
CAS RN: 83585-61-9
M. Wt: 293.36 g/mol
InChI Key: BJUGHLWDFGGTGJ-UHFFFAOYSA-N
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Description

18-Crown-6 is an organic compound with the formula [C2H4O]6 and the IUPAC name of 1,4,7,10,13,16-hexaoxacyclooctadecane . It is a white, hygroscopic crystalline solid with a low melting point . Like other crown ethers, 18-crown-6 functions as a ligand for some metal cations with a particular affinity for potassium cations .


Synthesis Analysis

This compound is prepared by a modified Williamson ether synthesis in the presence of a templating cation . The reaction is as follows: (CH2OCH2CH2Cl)2 + (CH2OCH2CH2OH)2 + 2 KOH → (CH2CH2O)6 + 2 KCl + 2 H2O . It can also be prepared by the oligomerization of ethylene oxide .


Molecular Structure Analysis

The point group of 18-crown-6 is S6 . The dipole moment of 18-crown-6 varies in different solvents and under different temperatures . Under 25 °C, the dipole moment of 18-crown-6 is 2.76 ± 0.06 D in cyclohexane and 2.73 ± 0.02 in benzene .


Chemical Reactions Analysis

The formation of the [M(18-crown-6)]2+ (M = Ca2+, Sr2+ or Ba2+) complexes was revealed and their formation constants, reaction enthalpies, and entropies were determined .


Physical And Chemical Properties Analysis

The molecular weight of 18-Crown-6 is 264.3154 . It has a density of 1.237 g/cm3 . The melting point ranges from 37 to 40 °C, and it has a boiling point of 116 °C at 0.2 Torr . It is soluble in water at 75 g/L .

Scientific Research Applications

Solvation Properties

1,4,7,10,13,16-Hexaoxacyclooctadecane demonstrates unique enthalpic properties in solvation. Specific interactions with water and acetonitrile were highlighted, and the enthalpy of solvation was decomposed into enthalpy of cavity formation and solute-solvent interaction, calculated using scaled particle theory (Barannikov, Guseynov, & Vyugin, 2004).

Complexation with Ions

Research has extensively studied the complexation of this compound with various ions. For instance, the complexation with sodium, potassium, rubidium, caesium, and ammonium ions was studied, providing insights into the thermodynamics and structure of these complexes in solution (Ozutsumi & Ishiguro, 1992).

Crystal Structure Analysis

The crystal structure analyses of this compound and its complexes with various ions, such as alkali thiocyanates, have been conducted, revealing details about the conformation and interactions of the molecule (Dunitz, Dobler, Seiler, & Phizackerley, 1974).

Role in Chemical Reactions

1,4,7,10,13,16-Hexaoxacyclooctadecane plays a significant role in various chemical reactions. For example, it has been used to investigate the polarographic reduction of elements like samarium and ytterbium (Yamana, Mitsugashira, Shiokawa, & Suzuki, 1982).

Interaction with Water in Complexation

The complexation characteristics of this compound with Li+ and K+ ions have been explored. The study revealed that water molecules interact differently with these complexes, providing insights into the mechanisms of formation of the Li+ and K+ complexes (Umecky, Takamuku, Kanzaki, Takagi, Kawai, Matsumoto, & Funazukuri, 2014).

Gas Chromatographic Applications

It has been used as a stationary phase in gas chromatography, showing promising chromatographic properties and separation efficiency for various compounds (Su-hua & Ping, 2006).

Effect on Reaction Rates

The compound's influence on reaction rates was observed in a study focusing on the reaction of 2,4-dinitrochlorobenzene and NaN3, demonstrating its role in enhancing or modifying chemical reaction kinetics (Tuncer & Erk, 1998).

Kinetics of Complexation

The kinetics of complexation of alkali earth metal ions with 1,4,7,10,13,16-hexaoxacyclooctadecane in methanol solution were studied, providing insights into the rate-determining steps and mechanisms involved in these processes (Yun, Kim, Yang, & Choi, 1989).

Safety And Hazards

18-Crown-6 is labeled with the signal word “Warning” according to GHS labeling . The hazard statements include H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

18-Crown-6 has been used as a phase-transfer catalyst in the chemoselective reduction of fused tetrazoles with NaBH4 and potassium hydroxide . It has also been used in the N-alkylation of heterocyclic compounds and allylation of functionalized aldehydes . These applications suggest potential future directions for the use of 18-Crown-6 in various chemical reactions.

properties

IUPAC Name

1,4,7,10,13,16-hexaoxacyclooctadec-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO6/c14-11-13-12-19-8-7-17-4-3-15-1-2-16-5-6-18-9-10-20-13/h13H,1-12,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJUGHLWDFGGTGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOC(COCCOCCO1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70408130
Record name 2-Aminomethyl-18-crown-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4,7,10,13,16-Hexaoxacyclooctadecane-2-methanamine

CAS RN

83585-61-9
Record name 2-Aminomethyl-18-crown-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70408130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Aminomethyl-18-crown-6
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